N-(3-carbamoyl-5-methyl-4-phenylthiophen-2-yl)oxolane-2-carboxamide

Description

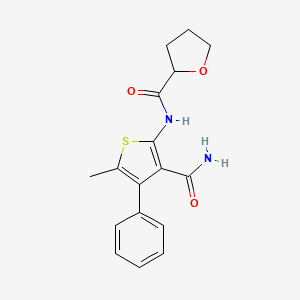

N-(3-carbamoyl-5-methyl-4-phenylthiophen-2-yl)oxolane-2-carboxamide is a synthetic organic compound characterized by a thiophene core substituted with a carbamoyl group (CONH₂) at position 3, a methyl group at position 5, and a phenyl group at position 2. The thiophene moiety is linked to an oxolane-2-carboxamide (tetrahydrofuran carboxamide) group. Structural determination tools like SHELX programs (used for small-molecule refinement) could aid in elucidating its 3D conformation .

Properties

IUPAC Name |

N-(3-carbamoyl-5-methyl-4-phenylthiophen-2-yl)oxolane-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2O3S/c1-10-13(11-6-3-2-4-7-11)14(15(18)20)17(23-10)19-16(21)12-8-5-9-22-12/h2-4,6-7,12H,5,8-9H2,1H3,(H2,18,20)(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSVVSUGPYWOVNG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(S1)NC(=O)C2CCCO2)C(=O)N)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-carbamoyl-5-methyl-4-phenylthiophen-2-yl)oxolane-2-carboxamide typically involves multi-step organic reactions. One common method includes the formation of the thienyl and furan rings followed by the introduction of the aminocarbonyl group. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow reactors and automated synthesis can be employed to produce the compound efficiently. Quality control measures, including chromatography and spectroscopy, are essential to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(3-carbamoyl-5-methyl-4-phenylthiophen-2-yl)oxolane-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

Reduction: Reduction reactions can modify the functional groups, leading to the formation of new compounds.

Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can lead to a wide range of derivatives with different functional groups.

Scientific Research Applications

Medicinal Chemistry

Antiviral Activity

Research has demonstrated that thiophene derivatives, including N-(3-carbamoyl-5-methyl-4-phenylthiophen-2-yl)oxolane-2-carboxamide, exhibit promising antiviral properties. Modifications to the thiophene scaffold have been shown to enhance bioavailability and potency against viruses such as Ebola. Specifically, the presence of carbamoyl groups in the structure has been linked to improved interaction with viral proteins, disrupting essential processes for viral replication .

Mechanism of Action

The compound's mechanism involves binding to specific molecular targets, such as viral glycoproteins, which are crucial for viral entry into host cells. This binding can inhibit the interaction between the virus and cellular receptors, effectively blocking infection .

Chemical Synthesis

Building Block for Complex Molecules

this compound serves as a versatile building block in organic synthesis. Its unique structure allows for the generation of diverse derivatives through standard reactions such as amidation and cyclization. For instance, it can be utilized in the synthesis of more complex thiophene-based compounds with tailored biological activities.

Material Science

Potential in Specialty Chemicals

The unique properties of this compound make it suitable for applications in producing specialty chemicals and advanced materials. Research indicates that derivatives of thiophene can be used in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), due to their favorable electronic properties and stability.

Mechanism of Action

The mechanism of action of N-(3-carbamoyl-5-methyl-4-phenylthiophen-2-yl)oxolane-2-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to a biological effect. The exact mechanism can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Oxolane-2-Carboxamide Moieties

a) Tetrahydrofuranylfentanyl (THF-F)

- Structure : N-Phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]oxolane-2-carboxamide .

- Key Differences :

- THF-F features a piperidine core substituted with phenylethyl and phenyl groups, unlike the thiophene core in the target compound.

- The oxolane-2-carboxamide group is identical, but its attachment to a piperidine (in THF-F) versus thiophene alters receptor interactions.

- Pharmacology: THF-F is a potent µ-opioid receptor agonist with a Ki of 0.95 ± 0.32 nM, comparable to fentanyl .

b) Enamine Ltd’s Oxolane-2-Carboxamide Derivatives

- Example : rac-(2R,5S)-N,N-dimethyl-5-(piperidin-4-yl)oxolane-2-carboxamide (CAS 35250-74-9).

- Key Differences :

- Contains a piperidine ring and dimethyl substitution on the carboxamide nitrogen, unlike the thiophene and carbamoyl groups in the target compound.

- Utility : Serves as a building block in medicinal chemistry, highlighting the versatility of oxolane carboxamides in drug design .

Thiophene-Based Analogues

a) N-[3-Cyano-5-methyl-4-(4-methylphenyl)thiophen-2-yl]oxolane-2-carboxamide

- Structure: Shares the thiophene-oxolane carboxamide backbone but differs in substituents: Position 3: Cyano (CN) vs. carbamoyl (CONH₂). Position 4: 4-Methylphenyl vs. phenyl.

- Methyl substitution on the phenyl ring could enhance lipophilicity .

b) Furanylfentanyl

Data Table: Structural and Pharmacological Comparison

Key Findings and Implications

- Structural Insights: The oxolane-2-carboxamide group is a common feature in both opioids (e.g., THF-F) and non-opioid thiophene derivatives, underscoring its adaptability in drug design. Thiophene’s aromaticity may confer metabolic stability compared to piperidine-based fentanyl analogs .

- Pharmacological Gaps :

- The target compound’s carbamoyl group could enhance water solubility and hydrogen-bond interactions, but its receptor targets remain uncharacterized.

- Regulatory Considerations :

- While THF-F and furanylfentanyl are controlled substances, the target compound’s distinct structure may exempt it from current regulations, pending pharmacological evaluation .

Biological Activity

N-(3-carbamoyl-5-methyl-4-phenylthiophen-2-yl)oxolane-2-carboxamide is an organic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry and pharmacology. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is . The compound features a thiophene ring, which is known for its electron-rich properties, and a carboxamide group that can participate in hydrogen bonding. These structural characteristics suggest potential interactions with various biological targets.

The biological activity of this compound may involve several mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in disease pathways, potentially affecting cancer cell proliferation and survival.

- Receptor Modulation : It may interact with various receptors to modulate signaling pathways associated with inflammation and cancer.

- Antioxidant Activity : The presence of aromatic rings suggests potential antioxidant properties, which could mitigate oxidative stress in cells.

Therapeutic Applications

Given its structural features and proposed mechanisms of action, this compound has potential applications in:

| Therapeutic Area | Potential Effects |

|---|---|

| Cancer Treatment | Inhibition of tumor growth and induction of apoptosis in cancer cells |

| Anti-inflammatory | Reduction of inflammatory markers and modulation of immune response |

| Antioxidant Therapy | Protection against oxidative damage in various diseases |

Case Studies and Research Findings

- Anticancer Activity : A study investigating the compound's anticancer properties demonstrated significant inhibition of cell proliferation in various cancer cell lines. The mechanism was attributed to the induction of apoptosis via mitochondrial pathways .

- Inflammation Modulation : Research has shown that compounds similar to this compound exhibit anti-inflammatory effects by downregulating pro-inflammatory cytokines . This suggests potential for treating inflammatory diseases.

- Oxidative Stress Reduction : The antioxidant capacity of this compound was evaluated in vitro, showing a reduction in reactive oxygen species (ROS) levels, indicating its potential role in protecting cells from oxidative damage .

Future Directions

Further research is needed to fully elucidate the biological activity of this compound. Key areas for future study include:

- In Vivo Studies : Conducting animal model studies to assess the therapeutic efficacy and safety profile.

- Mechanistic Studies : Detailed investigations into the specific molecular targets and pathways affected by the compound.

- Structure-Activity Relationship (SAR) : Exploring modifications to the chemical structure to enhance biological activity and selectivity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.